N3-[5-phenyl-4-(trifluoromethyl)-1,3-thiazol-2-yl]-2-chloronicotinamide
Overview
Description
N3-[5-phenyl-4-(trifluoromethyl)-1,3-thiazol-2-yl]-2-chloronicotinamide, also known as TPN-470 , is a chemical compound with potential applications in various fields of research and industry. It is a novel anti-angiogenic agent that inhibits angiogenesis, the process by which new blood vessels form from pre-existing ones. Angiogenesis plays a critical role in tumor growth and metastasis, making anti-angiogenic agents promising candidates for cancer treatment1.
2.
Synthesis Analysis
The synthesis of N3-[5-phenyl-4-(trifluoromethyl)-1,3-thiazol-2-yl]-2-chloronicotinamide involves specific chemical reactions and characterization steps. Unfortunately, the details of its synthesis are not provided in the available sources. Further research would be necessary to explore its synthetic pathways and optimize its production.
3.
Molecular Structure Analysis
N3-[5-phenyl-4-(trifluoromethyl)-1,3-thiazol-2-yl]-2-chloronicotinamide has the following molecular properties:
- Molecular Formula : C16H9ClF3N3OS
- Molecular Weight : 383.8 g/mol
- InChI : InChI=1S/C16H9ClF3N3OS/c17-13-10 (7-4-8-21-13)14 (24)23-15-22-12 (16 (18,19)20)11 (25-15)9-5-2-1-3-6-9/h1-8H, (H,22,23,24)
- Melting Point : 216-217°C
- Solubility : 0.13 mg/mL in water at 25°C
4.
Chemical Reactions Analysis
Unfortunately, specific chemical reactions involving N3-[5-phenyl-4-(trifluoromethyl)-1,3-thiazol-2-yl]-2-chloronicotinamide are not detailed in the available sources. Further investigation is needed to elucidate its reactivity and potential transformations.
5.
Safety And Hazards
8.
Future Directions
Future research on N3-[5-phenyl-4-(trifluoromethyl)-1,3-thiazol-2-yl]-2-chloronicotinamide should focus on the following aspects:
- Optimized Synthesis : Investigate efficient synthetic routes.
- Biological Studies : Explore its effects on angiogenesis inhibition and potential therapeutic applications.
- Toxicity Assessment : Evaluate its safety profile and potential adverse effects.
- Drug Development : Consider its use in cancer therapy or other angiogenesis-related conditions.
properties
IUPAC Name |
2-chloro-N-[5-phenyl-4-(trifluoromethyl)-1,3-thiazol-2-yl]pyridine-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9ClF3N3OS/c17-13-10(7-4-8-21-13)14(24)23-15-22-12(16(18,19)20)11(25-15)9-5-2-1-3-6-9/h1-8H,(H,22,23,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAFDJXYTOJPQEK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N=C(S2)NC(=O)C3=C(N=CC=C3)Cl)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9ClF3N3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N3-[5-phenyl-4-(trifluoromethyl)-1,3-thiazol-2-yl]-2-chloronicotinamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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